molecular formula C28H49NOS B11552269 N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide

N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide

Cat. No.: B11552269
M. Wt: 447.8 g/mol
InChI Key: GTDXAFUXWCTPPT-UHFFFAOYSA-N
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Description

N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide is an organic compound with the molecular formula C28H49NOS This compound is characterized by the presence of a long octadecyl chain attached to a sulfanyl group, which is further connected to an ethyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide typically involves the reaction of octadecylthiol with 2-bromoethylamine, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The reaction conditions generally include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide is primarily attributed to its ability to interact with biological membranes. The long octadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the phenylacetamide moiety may interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(hexadecylsulfanyl)ethyl]-2-phenylacetamide
  • N-[2-(dodecylsulfanyl)ethyl]-2-phenylacetamide
  • N-[2-(octadecylsulfanyl)ethyl]-2-benzamide

Uniqueness

N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide stands out due to its long octadecyl chain, which imparts unique amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring integration into lipid bilayers. Compared to similar compounds with shorter alkyl chains, it offers enhanced hydrophobic interactions and stability in various formulations .

Properties

Molecular Formula

C28H49NOS

Molecular Weight

447.8 g/mol

IUPAC Name

N-(2-octadecylsulfanylethyl)-2-phenylacetamide

InChI

InChI=1S/C28H49NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-31-25-23-29-28(30)26-27-21-18-17-19-22-27/h17-19,21-22H,2-16,20,23-26H2,1H3,(H,29,30)

InChI Key

GTDXAFUXWCTPPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

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